molecular formula C20H27N3O4 B2389064 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide CAS No. 872848-56-1

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No. B2389064
CAS RN: 872848-56-1
M. Wt: 373.453
InChI Key: VZGRPHJOISPVNM-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide, commonly referred to as DEAI, is a synthetic compound that has attracted significant scientific interest due to its potential use in biomedical research. DEAI is a small molecule that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible for further research.

Mechanism of Action

The mechanism of action of DEAI is not fully understood, but it is believed to involve the binding of DEAI to specific proteins and the subsequent inhibition of their activity. DEAI has been shown to selectively bind to certain proteins, including the oncogenic transcription factor c-Myc, and inhibit their function.
Biochemical and Physiological Effects:
DEAI has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. DEAI has also been shown to modulate the activity of certain proteins involved in cellular signaling pathways, including the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

DEAI has several advantages for lab experiments, including its small size, high purity, and ability to selectively bind to certain proteins. However, DEAI also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DEAI, including further investigation into its mechanism of action and potential use as a therapeutic agent for cancer and other diseases. Additionally, DEAI could be used as a tool for studying protein-protein interactions and cellular signaling pathways. Further research is needed to fully understand the potential applications of DEAI in biomedical research.
Conclusion:
In conclusion, DEAI is a synthetic compound that has attracted significant scientific interest due to its potential use in biomedical research. DEAI has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. DEAI has several advantages for lab experiments, including its small size and ability to selectively bind to certain proteins, but also has limitations, including its potential toxicity. Future research on DEAI could lead to a better understanding of its mechanism of action and potential use as a therapeutic agent for cancer and other diseases.

Synthesis Methods

DEAI can be synthesized using a variety of methods, including the reaction of 2-(diethylamino)-1-(2-hydroxyethyl)indole-3-carboxylic acid with 3-methoxypropylamine and subsequent coupling with 2-oxo-N-(3-methoxypropyl)acetamide. Another method involves the reaction of 2-(diethylamino)-1-(2-hydroxyethyl)indole-3-carboxylic acid with 3-methoxypropylamine and acetic anhydride. Both methods have been shown to yield DEAI in high purity.

Scientific Research Applications

DEAI has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes, a modulator of protein-protein interactions, and a potential anticancer agent. DEAI has been shown to selectively bind to certain proteins and inhibit their activity, making it a promising candidate for drug development.

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-4-22(5-2)18(24)14-23-13-16(15-9-6-7-10-17(15)23)19(25)20(26)21-11-8-12-27-3/h6-7,9-10,13H,4-5,8,11-12,14H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGRPHJOISPVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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